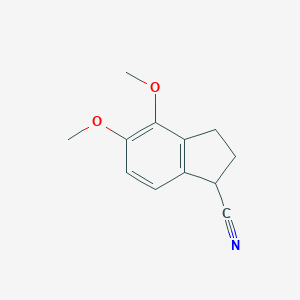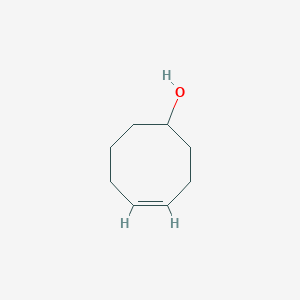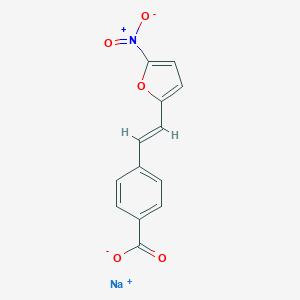
4,5-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-4,5-dimethoxyindan is an organic compound that belongs to the indan family Indan derivatives are known for their diverse applications in medicinal chemistry, organic electronics, and photopolymerization
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyano-4,5-dimethoxyindan can be synthesized through several methods. One common approach involves the condensation of 4,5-dimethoxybenzaldehyde with acetonitrile or cyanoacetic acid, followed by reduction using sodium borohydride. Another method includes the cyclization of 2-bromo-4,5-dimethoxyhydrocinnamonitrile .
Industrial Production Methods: Industrial production of 1-Cyano-4,5-dimethoxyindan typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial in industrial settings to achieve cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyano-4,5-dimethoxyindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted indan derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Cyano-4,5-dimethoxyindan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Cyano-4,5-dimethoxyindan involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
4,5-Dimethoxy-1-indanone: Similar structure but lacks the cyano group.
Indane-1,3-dione: Another indan derivative with different functional groups.
Uniqueness: 1-Cyano-4,5-dimethoxyindan is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
100449-14-7 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4,5-dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-5-9-8(7-13)3-4-10(9)12(11)15-2/h5-6,8H,3-4H2,1-2H3 |
Clave InChI |
GTBOZNQVSQMVJH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
Sinónimos |
2,3-DIHYDRO-4,5-DIMETHOXY-1H-INDENE-1-CARBONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)



![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)






![4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate](/img/structure/B35113.png)
